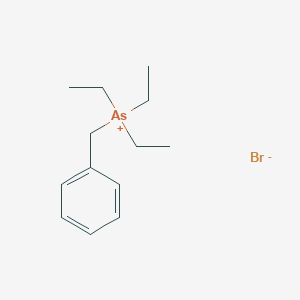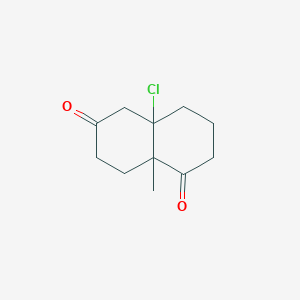
4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a prop-1-en-1-yl group and three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by hydroxylation. The reaction conditions typically involve the use of catalysts such as palladium or rhodium complexes, and the hydroxylation step may be carried out using reagents like osmium tetroxide or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, alkylated compounds.
Applications De Recherche Scientifique
4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Prop-1-en-2-yl)cyclohex-1-en-1-ylmethanol: Similar in structure but with a cyclohexene ring instead of a cyclopentene ring.
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a cyclopentene ring but with different substituents.
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar in structure but with a methyl group and a cyclohexene ring.
Uniqueness
4-(Prop-1-en-1-yl)cyclopent-4-ene-1,2,3-triol is unique due to its specific combination of a cyclopentene ring with a prop-1-en-1-yl group and three hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
63861-23-4 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-prop-1-enylcyclopent-4-ene-1,2,3-triol |
InChI |
InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,6-11H,1H3 |
Clé InChI |
RHTRLDMJEALVCC-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=CC(C(C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)

![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)


![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)



![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)

![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)

